molecular formula C28H28N2O B571615 {(3S)-1-[1-(2,3-Dihydro-1-benzofuran-5-YL)ethyl]pyrrolidin-3-YL}diphenylacetonitrile CAS No. 252317-48-9

{(3S)-1-[1-(2,3-Dihydro-1-benzofuran-5-YL)ethyl]pyrrolidin-3-YL}diphenylacetonitrile

Cat. No. B571615
M. Wt: 408.545
InChI Key: NPYLNMONSZSLSP-ZTDHTWSHSA-N
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Description

{(3S)-1-[1-(2,3-Dihydro-1-benzofuran-5-YL)ethyl]pyrrolidin-3-YL}diphenylacetonitrile, also known as {(3S)-1-[1-(2,3-Dihydro-1-benzofuran-5-YL)ethyl]pyrrolidin-3-YL}diphenylacetonitrile, is a useful research compound. Its molecular formula is C28H28N2O and its molecular weight is 408.545. The purity is usually 95%.
BenchChem offers high-quality {(3S)-1-[1-(2,3-Dihydro-1-benzofuran-5-YL)ethyl]pyrrolidin-3-YL}diphenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {(3S)-1-[1-(2,3-Dihydro-1-benzofuran-5-YL)ethyl]pyrrolidin-3-YL}diphenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzofuran Derivatives in Scientific Research

Benzofuran derivatives are widely recognized for their significant biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. The diverse biological activities of benzofuran compounds have made them a focal point of chemical and pharmaceutical research, positioning them as potential lead compounds for natural drug development. Notably, benzofuran and its derivatives have been employed in the synthesis of complex molecules through unique methodologies, such as free radical cyclization cascades and proton quantum tunneling, which facilitate the construction of challenging polycyclic benzofuran compounds with high yields and minimal side reactions (Miao et al., 2019). Additionally, benzofuran inhibitors have been identified as potent against a variety of diseases and conditions, highlighting their versatility and potential in pharmaceutical applications (Dawood, 2019).

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to derive compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing significantly to the stereochemistry and three-dimensional coverage of molecules. This review highlights bioactive molecules with target selectivity characterized by the pyrrolidine ring, discussing the influence of steric factors on biological activity and providing insights into the structure-activity relationship (SAR) of studied compounds (Petri et al., 2021).

properties

IUPAC Name

2-[(3S)-1-[1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O/c1-21(22-12-13-27-23(18-22)15-17-31-27)30-16-14-26(19-30)28(20-29,24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-13,18,21,26H,14-17,19H2,1H3/t21?,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYLNMONSZSLSP-ZTDHTWSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCC2)N3CCC(C3)C(C#N)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC2=C(C=C1)OCC2)N3CC[C@H](C3)C(C#N)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{(3S)-1-[1-(2,3-Dihydro-1-benzofuran-5-YL)ethyl]pyrrolidin-3-YL}diphenylacetonitrile

CAS RN

252317-48-9
Record name Darifenacin nitrile, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252317489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {(S)-1-[2-(2,3- Dihydro-benzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-diphenyl-acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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